molecular formula C9H11ClN2O3 B8028140 5-Chloro-2-(2-methylpropoxy)-3-nitropyridine CAS No. 1881321-72-7

5-Chloro-2-(2-methylpropoxy)-3-nitropyridine

Cat. No.: B8028140
CAS No.: 1881321-72-7
M. Wt: 230.65 g/mol
InChI Key: CCQVGIKTTOKZHD-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylpropoxy)-3-nitropyridine (CAS: 1881321-72-7) is a substituted pyridine derivative characterized by three key functional groups: a chloro substituent at position 5, a 2-methylpropoxy (isobutoxy) group at position 2, and a nitro group at position 3 . This compound is typically synthesized via nucleophilic substitution, where 2-methylpropoxy groups are introduced into the pyridine ring under reflux conditions with appropriate alkylating agents (e.g., 2-methylpropyl halides). Its purity is reported as ≥95% in commercial catalogs, with applications in pharmaceutical and agrochemical research as a versatile intermediate .

Properties

IUPAC Name

5-chloro-2-(2-methylpropoxy)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-6(2)5-15-9-8(12(13)14)3-7(10)4-11-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQVGIKTTOKZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240777
Record name Pyridine, 5-chloro-2-(2-methylpropoxy)-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID301240777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881321-72-7
Record name Pyridine, 5-chloro-2-(2-methylpropoxy)-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881321-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-chloro-2-(2-methylpropoxy)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methylpropoxy)-3-nitropyridine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 2-chloro-5-nitropyridine, followed by the introduction of the 2-methylpropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methylpropoxy)-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-chloro-2-(2-methylpropoxy)-3-aminopyridine, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-(2-methylpropoxy)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methylpropoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is of significant interest.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physical Properties

The compound’s distinct substituents influence its physicochemical properties. Below is a comparison with analogs differing in substituent type or position:

Compound Name Substituents (Positions) CAS Number Key Properties/Applications Reference
5-Chloro-2-(2-methylpropoxy)-3-nitropyridine Cl (5), OCH2CH(CH3)2 (2), NO2 (3) 1881321-72-7 High lipophilicity; intermediate in drug synthesis
5-Chloro-3-methyl-2-nitropyridine Cl (5), CH3 (3), NO2 (2) 1211532-85-2 Lower steric bulk; used in pesticide synthesis
2-Chloro-5-methyl-3-nitropyridine Cl (2), CH3 (5), NO2 (3) 23056-40-8 Crystalline structure with C–H⋯O hydrogen bonds; bioactive intermediate
5-Chloro-2-methoxy-3-nitropyridine Cl (5), OCH3 (2), NO2 (3) Not provided Higher solubility in polar solvents due to smaller alkoxy group
2-Chloro-5-iodo-3-nitropyridine Cl (2), I (5), NO2 (3) Not provided Iodo group enhances reactivity in cross-coupling reactions

Key Observations:

  • Nitro group position (e.g., 3-nitro vs. 2-nitro) affects electronic distribution, altering reactivity in reduction or substitution reactions .
Nitration Efficiency
  • The nitro group at position 3 in the target compound is introduced via nitration methods. Traditional nitration using dinitrogen pentoxide (N2O5) yields high conversion rates for pyridines but struggles with regioselectivity in substituted derivatives . Modern protocols (e.g., mixed acid systems) may offer better control over nitro placement .
  • In contrast, 5-Chloro-3-methyl-2-nitropyridine (CAS: 1211532-85-2) is synthesized via direct nitration of chlorinated precursors, achieving 80–95% yields depending on substituent compatibility .
Alkoxy Group Introduction
  • The 2-methylpropoxy group in the target compound is likely introduced via Williamson ether synthesis, reacting a chloropyridine precursor with 2-methylpropanol under basic conditions. Similar methods are used for 2-methoxy derivatives, though bulkier alkoxy groups require longer reaction times .

Reactivity and Functionalization Potential

  • Nitro Reduction: The 3-nitro group in the target compound can be reduced to an amine, enabling further derivatization (e.g., amide coupling). This contrasts with 2-nitro isomers (e.g., 5-Chloro-3-methyl-2-nitropyridine), where nitro reduction may proceed with different kinetics due to electronic effects .
  • Chloro Substitution: The chloro group at position 5 is amenable to Suzuki-Miyaura cross-coupling , similar to analogs like 2-Chloro-5-iodo-3-nitropyridine, where iodine acts as a superior leaving group .

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